7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
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Overview
Description
7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets in a way that disrupts their normal function, leading to its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be speculated that it may interfere with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and reproduce within host cells .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that it may lead to the death of the leishmania and plasmodium parasites, thereby alleviating the symptoms of leishmaniasis and malaria .
Preparation Methods
The synthesis of 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrido[1,2-a]pyrimidin-2-yl group: This step typically involves a condensation reaction with a suitable aldehyde or ketone.
Attachment of the 3-fluoro-4-methylphenyl group: This is often done through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar compounds to 7-[(3-fluoro-4-methylphenyl)amino]-5-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific substituents, leading to variations in their chemical behavior and applications. Examples of similar compounds include:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O2/c1-13-6-7-15(10-17(13)23)24-18-9-14(2)30-21(26-18)27-29(22(30)32)12-16-11-20(31)28-8-4-3-5-19(28)25-16/h3-11H,12H2,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFOOFPPGKIRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CC4=CC(=O)N5C=CC=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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